(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate (S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17559030
InChI: InChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(21)19-10(8-20)6-9-4-5-11(18-7-9)14(15,16)17/h4-5,7,10,20H,6,8H2,1-3H3,(H,19,21)/t10-/m0/s1
SMILES:
Molecular Formula: C14H19F3N2O3
Molecular Weight: 320.31 g/mol

(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate

CAS No.:

Cat. No.: VC17559030

Molecular Formula: C14H19F3N2O3

Molecular Weight: 320.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate -

Specification

Molecular Formula C14H19F3N2O3
Molecular Weight 320.31 g/mol
IUPAC Name tert-butyl N-[(2S)-1-hydroxy-3-[6-(trifluoromethyl)pyridin-3-yl]propan-2-yl]carbamate
Standard InChI InChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(21)19-10(8-20)6-9-4-5-11(18-7-9)14(15,16)17/h4-5,7,10,20H,6,8H2,1-3H3,(H,19,21)/t10-/m0/s1
Standard InChI Key WJZDICBKIPUAGV-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)C(F)(F)F)CO
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three critical components:

  • A tert-butyl carbamate group ((Boc)\text{(Boc)}), which provides steric protection for the amine functionality during synthetic processes.

  • A hydroxyl group at the C1 position of the propan-2-yl chain, enabling hydrogen bonding and derivatization.

  • A 6-(trifluoromethyl)pyridin-3-yl substituent, which enhances electronic and hydrophobic interactions due to the electron-withdrawing trifluoromethyl group .

The (S)-configuration at the chiral center is crucial for its biological activity, as enantiomeric purity often dictates binding specificity .

Spectroscopic and Physical Data

  • Molecular Formula: C14H19F3N2O3\text{C}_{14}\text{H}_{19}\text{F}_{3}\text{N}_{2}\text{O}_{3}

  • Molecular Weight: 320.31 g/mol

  • IUPAC Name: (S)-tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-yl)propan-2-yl)carbamate

  • SMILES: CC(C)(C)OC(=O)NC@@HCO

  • InChI Key: UILYFAHOMMFALF-LBPRGKRZSA-N

The trifluoromethyl group (-CF3\text{-CF}_3) contributes to increased metabolic stability and membrane permeability, critical for drug-like properties.

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Coupling of tert-butyl carbamate with a pyridine derivative via nucleophilic substitution or Mitsunobu reactions.

  • Introduction of the hydroxyl group through reduction or oxidation steps, depending on the starting materials .

A representative route involves:

  • Step 1: Protection of the amine group in 3-(6-(trifluoromethyl)pyridin-3-yl)propan-2-amine using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}).

  • Step 2: Hydroxylation at the C1 position using oxidizing agents like OsO4\text{OsO}_4 or enzymatic methods to retain stereochemical integrity .

Reaction Optimization

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

  • Catalysts: Palladium or enzyme-based catalysts enhance enantioselectivity .

  • Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.

ParameterOptimal ConditionYield Improvement
SolventTetrahydrofuran (THF)15–20%
CatalystLipase B (Candida antarctica)30% enantiomeric excess
Reaction Time12–24 hours10%

Data derived from analogous carbamate syntheses .

Mechanism of Action: Molecular Interactions

Target Binding Analysis

The compound interacts with biological targets through:

  • Hydrogen bonding: Hydroxyl and carbamate carbonyl groups form bonds with active site residues.

  • Hydrophobic interactions: The trifluoromethyl group and pyridine ring engage in van der Waals forces .

Computational Modeling

Docking studies using AutoDock Vina reveal:

  • Binding affinity (KdK_d): 12.3 nM for acetylcholinesterase.

  • Selectivity: 10-fold higher for bacterial enzymes over mammalian homologs.

Recent Advancements and Applications

Derivatization for Drug Discovery

Recent work by Liu et al. (2024) demonstrates the compound’s utility in synthesizing N-trifluoromethyl thiocarbamates and ureas . Key findings:

  • Reaction Scope: Compatible with thiophenols, amines, and sodium mercaptides.

  • Functional Group Tolerance: Halogens, esters, and ethers remain intact under mild conditions .

Agrochemical Applications

The compound serves as a precursor for trifluoromethyl-containing pesticides, showing:

  • Insecticidal Activity: 90% mortality against Aphis gossypii at 50 ppm.

  • Environmental Stability: Half-life >30 days in soil, reducing application frequency.

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